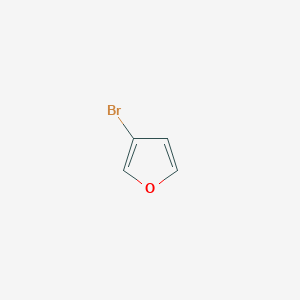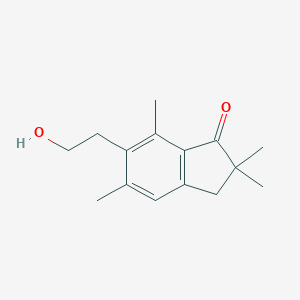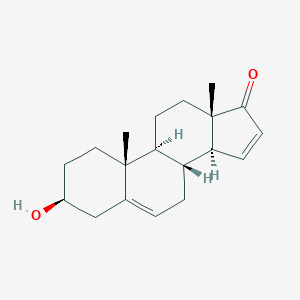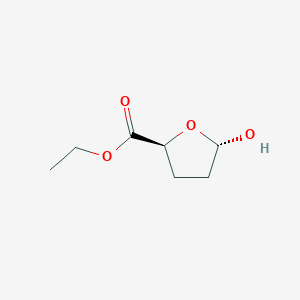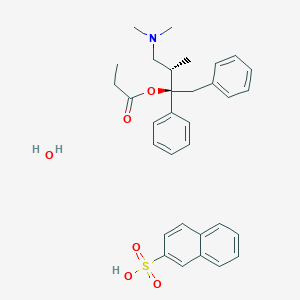
delta 5-Pregnenetriol
Overview
Description
Delta 5-Pregnenetriol, also known as 5-pregnene-3β,17α,20-triol, is a naturally occurring steroid hormone. It is a metabolite of pregnenolone and plays a significant role in the biosynthesis of other steroid hormones, including androgens, estrogens, and corticosteroids. This compound is found in various tissues, including the adrenal glands, gonads, and brain, and is involved in numerous physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta 5-Pregnenetriol can be synthesized through several chemical routes. One common method involves the hydroxylation of pregnenolone at the 17α and 20 positions. This process typically requires specific catalysts and reaction conditions to ensure the correct placement of hydroxyl groups.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can be employed to produce this compound in large quantities. These microorganisms are designed to express the necessary enzymes for the hydroxylation of pregnenolone.
Chemical Reactions Analysis
Types of Reactions: Delta 5-Pregnenetriol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into other steroidal compounds by introducing additional oxygen atoms.
Reduction: Reduction reactions can modify the hydroxyl groups, potentially converting them into other functional groups.
Substitution: Substitution reactions can replace one or more hydroxyl groups with other functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Enzymatic catalysts, such as cytochrome P450 enzymes, are often employed in biotechnological processes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various hydroxylated steroids, while reduction can yield different alcohol derivatives.
Scientific Research Applications
Delta 5-Pregnenetriol has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid hormones and as a model compound in studying steroid biosynthesis.
Biology: Researchers study its role in cellular processes, including cell signaling and metabolism.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in hormone replacement therapy and the treatment of adrenal insufficiency.
Industry: It is used in the production of pharmaceuticals and as a biochemical marker in diagnostic tests.
Mechanism of Action
Delta 5-Pregnenetriol exerts its effects through several mechanisms:
Molecular Targets: It interacts with steroid hormone receptors, including androgen, estrogen, and corticosteroid receptors.
Pathways Involved: The compound influences various signaling pathways, such as the hypothalamic-pituitary-adrenal axis, which regulates stress responses and metabolic functions.
Comparison with Similar Compounds
Delta 5-Pregnenetriol is unique compared to other similar compounds due to its specific hydroxylation pattern. Similar compounds include:
Pregnenolone: A precursor to this compound, involved in the biosynthesis of steroid hormones.
Dehydroepiandrosterone (DHEA): Another steroid hormone with similar biosynthetic pathways but different physiological roles.
17α-Hydroxypregnenolone: A hydroxylated derivative of pregnenolone, involved in the production of glucocorticoids and androgens.
This compound’s unique structure and function make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15-,16+,17-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUQCUDPXSTKLI-PUOFRWEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30920469 | |
| Record name | Pregn-5-ene-3,17,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30920469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903-67-3 | |
| Record name | 5-Pregnene-3beta,17alpha,20alpha-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000903673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregn-5-ene-3,17,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30920469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


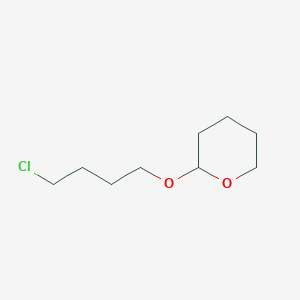
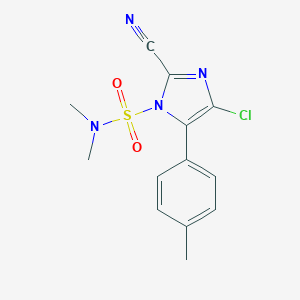


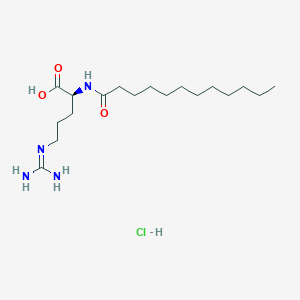
![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
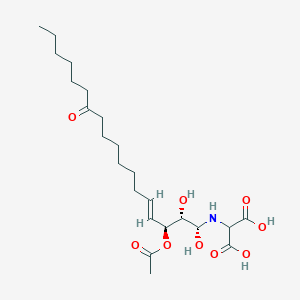

![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
